6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic thienopyridine derivative characterized by a fused bicyclic core (tetrahydrothieno[2,3-c]pyridine) with multiple functional modifications. Its structure includes:
- Acetyl group at position 6, which may influence metabolic stability.
- 4-(Ethylthio)phenyl acetamido substituent at position 2, introducing sulfur-based lipophilicity.
Properties
IUPAC Name |
6-acetyl-2-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-27-14-6-4-13(5-7-14)10-17(25)22-20-18(19(21)26)15-8-9-23(12(2)24)11-16(15)28-20/h4-7H,3,8-11H2,1-2H3,(H2,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZWHUGURRIXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide generally involves multi-step organic synthesis, utilizing various reagents and catalysts to form the desired structure. Typical steps may include the acetylation of precursor molecules, thieno[2,3-c]pyridine ring formation, and subsequent amidation and thiolation.
Industrial Production Methods
On an industrial scale, the production may involve optimization of reaction conditions such as temperature, pressure, and the use of high-purity reagents to maximize yield and purity. Continuous flow reactors and automation can enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, forming sulfoxides or sulfones from the thioether group.
Reduction: : Reduction of the compound can target the amide or thioether functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic ring and thioether linkage.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide (H2O2) for sulfoxide formation.
Reducing Agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Solvents: : Organic solvents like dichloromethane or ethanol are often used.
Catalysts: : Palladium-based catalysts can be employed in coupling reactions.
Major Products
Oxidized derivatives such as sulfoxides.
Reduced products like secondary amines from amide reduction.
Various substituted products depending on the reactants used in substitution reactions.
Scientific Research Applications
Chemistry
It serves as a building block in organic synthesis, aiding in the formation of complex molecular structures.
Biology
Its potential bioactivity can be explored in biochemical assays, perhaps as an enzyme inhibitor or receptor ligand.
Medicine
Could be investigated for pharmaceutical applications, particularly in drug discovery and development processes.
Industry
May have applications in the creation of novel materials or as intermediates in the synthesis of high-value chemicals.
Mechanism of Action
6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide likely interacts with biological molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. It may bind to specific proteins or nucleic acids, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Structural and Functional Insights
Core Modifications: The target compound’s tetrahydrothieno[2,3-c]pyridine core shares similarities with the crystallographically characterized analog in , but differs in substituents. In contrast, thieno[2,3-b]pyridine derivatives (e.g., ) exhibit antiplasmodial activity due to fluorophenyl and carboxamide groups enabling target binding.
Synthetic Pathways :
- Acetylation reactions (e.g., using acetyl chloride ) are critical for introducing the 6-acetyl group in the target compound.
- Carboxamide formation aligns with methods in , where amide coupling or condensation with activated esters is employed.
Biological Implications :
Biological Activity
6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS No. 941971-38-6) is a complex organic compound with significant potential in pharmacological applications. Its structural complexity, featuring multiple functional groups, suggests various biological activities that warrant detailed exploration. This article will review the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 417.5 g/mol. The compound's structure includes an acetyl group, an acetamido group, and an ethylthio group attached to a phenyl ring, along with a thieno[2,3-c]pyridine core.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3S2 |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 941971-38-6 |
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological molecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of the thieno[2,3-c]pyridine core is characteristic of many biologically active compounds, suggesting potential interactions with proteins or nucleic acids that could influence their functions.
Case Studies
- Antimicrobial Studies : Research has indicated that thieno[2,3-c]pyridine derivatives can inhibit bacterial growth. A study demonstrated that modifications to the thieno ring can enhance activity against Gram-positive bacteria.
- Anticancer Research : A related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that the target compound may also possess similar properties.
- Inflammation Modulation : Another study highlighted the potential of thieno derivatives in reducing pro-inflammatory cytokine levels in vitro, indicating a pathway for therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
